molecular formula C22H22O10 B1255423 Prunetin 4'-O-glucoside

Prunetin 4'-O-glucoside

Cat. No. B1255423
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-RECXWPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunetin 4'-O-glucoside is a glycosyloxyisoflavone that is the 4'-O-beta-D-glucoside of prunetin. It is a hydroxyisoflavone, a glycosyloxyisoflavone and a member of 7-methoxyisoflavones. It derives from a prunetin.

Scientific Research Applications

α-Glucosidase Inhibitory Effect

  • Prunetin 4'-O-glucoside has been studied for its α-glucosidase inhibitory effects, which are relevant for the treatment of Type 2 diabetes mellitus. This compound, derived from Potentilla astracanica, exhibited significant α-glucosidase inhibitor activity, providing insights into its potential therapeutic application for diabetes management (Şöhretoğlu et al., 2017).

Pharmacological Targets in Cancer

  • A network pharmacology approach revealed that prunetin-5-O-glucoside targets specific proteins related to gastric cancer, suggesting its potential as a therapeutic agent. This study provided insights into the molecular mechanisms by which prunetin-5-O-glucoside could exert its effects against cancer (Vetrivel et al., 2021).

Bone Regeneration

  • Research has shown that prunetin can stimulate bone regeneration by acting through the G-protein-coupled receptor, GPR30/GPER1, in osteoblasts. This finding is important for developing treatments for bone-related diseases or injuries (Khan et al., 2015).

Anti-Obesity Potential

  • The anti-obesity effects of prunetin have been explored, particularly its role in suppressing adipogenesis in the liver and visceral adipose tissues. This study provides a basis for considering prunetin in obesity treatment strategies (Ahn et al., 2013).

Anti-Inflammatory Activity

  • Prunetin has demonstrated anti-inflammatory activity, particularly in the context of allergic rhinitis. It inhibits inflammatory cytokine production and MUC5AC expression, suggesting its potential as a treatment for inflammatory conditions of the respiratory system (Hu & Li, 2018).

properties

Product Name

Prunetin 4'-O-glucoside

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

OFUWGCQDMVDLIR-RECXWPGBSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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